2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZZVFPXDQDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water under reflux conditions. The use of catalysts like piperidine or triethylamine can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
The compound has demonstrated significant anticancer activity attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation. Molecular docking studies indicate that it can bind effectively to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells. For instance, a study reported that derivatives of chromene compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (see Table 1) .
Antibacterial Activity
Research has shown that 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exhibits antibacterial properties by targeting key enzymes involved in bacterial metabolism. A notable study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing promising binding affinities that suggest potential as an antibacterial agent (see Table 2) .
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. A common method includes the reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine or triethylamine under reflux conditions. This method yields high purity products efficiently (see Table 3) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. The presence of amino and methoxy substituents significantly influences the compound's reactivity and biological properties. For example, variations in substituents lead to differences in cytotoxicity levels across synthesized compounds (see Table 4) .
Toxicity and Safety Profile
Evaluations of toxicity using the MTT assay have indicated varying levels of cytotoxicity among different derivatives of this compound. Compounds with specific structural features demonstrated higher toxicity against fibroblast cell lines, suggesting that structural modifications can enhance or mitigate adverse effects (see Table 5) .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Anticancer Activity
A study synthesized various chromene derivatives, including 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapy agents, suggesting a potential role as novel anticancer drugs. -
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of this compound against resistant strains of bacteria. The findings revealed that compounds derived from this chromene exhibited competitive inhibition against DHPS, an enzyme critical for bacterial survival.
Data Tables
| Table 1: Cytotoxicity Data | IC50 Values (µg/mL) |
|---|---|
| Compound A | 139 |
| Compound B | 152 |
| Compound C | 114 |
| Compound D | 90 |
| Table 2: Antibacterial Activity | Binding Energy (kcal/mol) |
|---|---|
| Compound A | -8.5 |
| Compound B | -9.0 |
| Compound C | -7.8 |
| Table 3: Synthesis Conditions | Reagents Used |
|---|---|
| Dimedone | Malononitrile |
| 4-Methoxybenzaldehyde | Piperidine |
| Table 4: Structure-Activity Relationship | Compound Structure | Cytotoxicity Level |
|---|---|---|
| Compound A | Structure A | High |
| Compound B | Structure B | Moderate |
| Table 5: Toxicity Analysis | Compound | Toxicity Level |
|---|---|---|
| Compound A | High | |
| Compound B | Moderate |
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carbonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile with structurally related analogs:
Structural and Functional Group Variations
Key Research Findings and Trends
Substituent Effects on Bioactivity: Methoxy and amino groups enhance solubility and target binding, while bromo/fluoro substituents improve metabolic stability . The 4-methoxyphenyl group in the target compound may confer better cellular uptake compared to halogenated analogs .
Fluorescence Applications: Derivatives with 4-methoxyphenyl groups exhibit strong fluorescence, making them candidates for bioimaging. However, amino substituents at positions 2 and 7 may quench emission due to electron donation .
Bulky substituents (e.g., thienyl in ) may sterically hinder target interactions, reducing potency .
Biological Activity
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
- Molecular Formula : C17H15N3O2
- Molecular Weight : 293.32 g/mol
Synthesis Methods
The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. A common synthetic route includes:
- Reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde.
- Use of catalysts such as piperidine or triethylamine in solvents like ethanol or water under reflux conditions.
Antimicrobial Activity
Research indicates that 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exhibits significant antimicrobial properties against various pathogens. A study reported the minimum inhibitory concentrations (MIC) of related chromene derivatives against seven human pathogens, with some compounds showing MIC values as low as 0.007 µg/mL .
Table 1: Antimicrobial Activity Data
| Compound | Pathogen Type | MIC (µg/mL) |
|---|---|---|
| 4b | Gram-positive | 0.007 |
| 4c | Gram-negative | 0.015 |
| 13e | Fungi | 0.020 |
| 13i | Gram-positive | 0.030 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential in inducing apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation. For example, studies have indicated that derivatives of chromenes can effectively inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1a | T47D (breast cancer) | 2 |
| 1c | HCT-116 (colon cancer) | 1.08 |
| 2a | HepG-2 (liver cancer) | 1.48 |
The mechanism by which 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
- Apoptosis Induction : It induces apoptosis through nuclear fragmentation and PARP cleavage.
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various chromene derivatives against resistant strains of bacteria and fungi, demonstrating that compounds derived from the chromene structure could serve as lead candidates for developing new antimicrobial agents .
- Anticancer Potential : Another investigation highlighted the apoptotic effects of chromene derivatives on T47D breast cancer cells, confirming their potential as anticancer agents through structure-activity relationship (SAR) studies .
Q & A
Q. Key Considerations :
- Solvent polarity (ethanol vs. water) affects reaction kinetics and crystallization.
- Base selection (e.g., piperidine) influences intramolecular cyclization efficiency .
How can crystallographic data resolve structural ambiguities in chromene-carbonitrile derivatives?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation:
- Hydrogen bonding networks : The 2-amino and 3-carbonitrile groups form N–H⋯N and N–H⋯O interactions, stabilizing the crystal lattice. For example, N1–H1N1⋯N2 distances of ~2.0 Å are common .
- Ring puckering parameters : The chromene ring adopts a half-chair conformation, with Cremer-Pople parameters (e.g., θ = 112.5°) quantifying deviations from planarity .
- Software tools : SHELXL refines structures using high-resolution data, addressing challenges like disorder or twinning .
Q. Example Data (Crystal Structure) :
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell (Å) | a=12.63, b=11.93, c=12.05 | |
| β angle (°) | 113.58 | |
| R-factor | 0.047 |
What spectroscopic techniques are most effective for characterizing chromene-carbonitrile derivatives?
Q. Basic Characterization
- IR spectroscopy : Detects –NH₂ (3,464 cm⁻¹), –CN (2,204 cm⁻¹), and aromatic C–H stretches (3,192 cm⁻¹) .
- NMR : ¹³C NMR confirms the carbonitrile peak at ~115 ppm, while aromatic protons appear as multiplet signals in ¹H NMR (δ 6.8–8.2 ppm) .
- Mass spectrometry : APCI-MS shows [M]⁻ peaks (e.g., m/z 277 for a related derivative) .
Q. Advanced Applications :
- DFT calculations : Correlate experimental NMR/IR data with theoretical spectra to validate electronic properties .
How do structural modifications influence the biological activity of 4H-chromene derivatives?
Q. Advanced Pharmacological Design
- Anticancer activity : Substitution at the 4-aryl group (e.g., 3-bromo-4,5-dimethoxyphenyl) enhances microtubule inhibition .
- Antibacterial mechanisms : Electron-withdrawing groups (e.g., –F) improve membrane penetration, as shown for 2-amino-4-(4-fluorophenyl) derivatives against E. coli and S. aureus .
- Corrosion inhibition : The –CN and –NH₂ groups in AHMCC adsorb onto carbon steel via chemisorption, forming protective monolayers (Langmuir isotherm R² > 0.98) .
Q. Activity Data :
| Derivative | Bioactivity | IC50/EC50 | Source |
|---|---|---|---|
| AHMCC (4-hydroxy-3-methoxyphenyl) | Antibacterial (Gram-negative) | 12–15 µg/mL | |
| 4-(3-Bromo-4,5-dimethoxyphenyl) | Anticancer (microtubule inhibition) | 0.8 µM |
How can researchers resolve contradictions in reaction yields across synthetic protocols?
Advanced Data Analysis
Discrepancies often arise from solvent polarity, catalyst loading, or purification methods:
- Solvent effects : Ethanol increases yield (85%) compared to water (42%) due to better solubility of intermediates .
- Catalyst efficiency : Ionic liquids (e.g., [Ch][Tau]) reduce reaction time to 1–2 hours vs. 6 hours for catalyst-free routes .
- Purification challenges : Recrystallization from ethanol vs. column chromatography impacts purity and isolated yield .
Q. Recommendations :
- Optimize solvent/base combinations using design of experiments (DoE).
- Validate reproducibility via TLC and HPLC monitoring .
What computational approaches model the electronic and adsorption properties of chromene-carbonitriles?
Q. Advanced Computational Methods
- DFT studies : Calculate HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for AHMCC) to predict reactivity and corrosion inhibition efficiency .
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin for anticancer derivatives) .
- MD simulations : Analyze adsorption dynamics on metal surfaces using parameters like binding energy (e.g., -35 kJ/mol for AHMCC on carbon steel) .
How does hydrogen bonding dictate the solid-state packing of chromene-carbonitriles?
Advanced Crystallography
SC-XRD reveals:
Q. Visualization :
What strategies improve the scalability of chromene-carbonitrile synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Continuous flow systems : Enhance reproducibility and reduce reaction time for MCRs .
- Green chemistry metrics : Calculate E-factors (<0.5 for catalyst-free routes) to minimize waste .
- Scale-up challenges : Address solvent volume limitations by switching from ethanol to PEG-400 for higher throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
